
N-(3-Fluorophenyl)-3-(thiophen-2-yl)quinoxalin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Fluorophenyl)-3-(thiophen-2-yl)quinoxalin-2-amine is a synthetic organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluorophenyl)-3-(thiophen-2-yl)quinoxalin-2-amine typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound (such as glyoxal or diketones) under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Fluorination: The fluorine atom can be introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Fluorophenyl)-3-(thiophen-2-yl)quinoxalin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(3-Fluorophenyl)-3-(thiophen-2-yl)quinoxalin-2-amine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating signal transduction pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Chlorophenyl)-3-(thiophen-2-yl)quinoxalin-2-amine
- N-(3-Methylphenyl)-3-(thiophen-2-yl)quinoxalin-2-amine
- N-(3-Bromophenyl)-3-(thiophen-2-yl)quinoxalin-2-amine
Uniqueness
N-(3-Fluorophenyl)-3-(thiophen-2-yl)quinoxalin-2-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Propriétés
Numéro CAS |
832081-70-6 |
|---|---|
Formule moléculaire |
C18H12FN3S |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
N-(3-fluorophenyl)-3-thiophen-2-ylquinoxalin-2-amine |
InChI |
InChI=1S/C18H12FN3S/c19-12-5-3-6-13(11-12)20-18-17(16-9-4-10-23-16)21-14-7-1-2-8-15(14)22-18/h1-11H,(H,20,22) |
Clé InChI |
MODWDWVSUGHSLT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(C(=N2)NC3=CC(=CC=C3)F)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trichloro[4-(perfluorooctyl)phenyl]silane](/img/structure/B14214707.png)
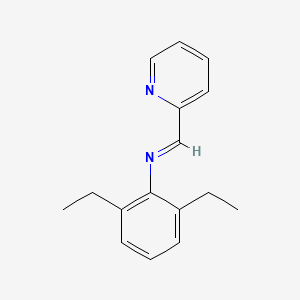
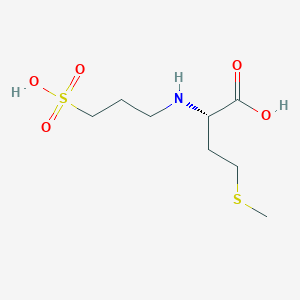
![[(2S,6S)-4-benzyl-6-methoxymorpholin-2-yl]methanol](/img/structure/B14214736.png)
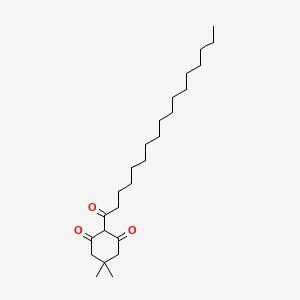
![2-Thiazolidinimine, 4-(chloromethyl)-3-[(2-chlorophenyl)methyl]-](/img/structure/B14214747.png)
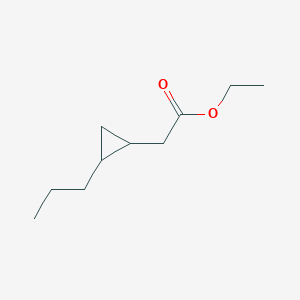
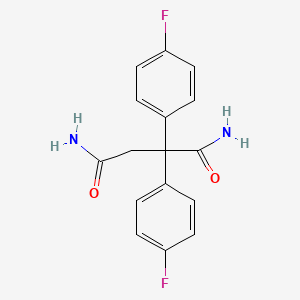
![Benzoic acid;[3,5-bis[(10-butylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14214764.png)
![1-[(4-Bromophenyl)ethynyl]-3-[(4-hexylphenyl)ethynyl]benzene](/img/structure/B14214771.png)
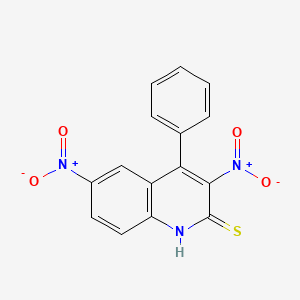
![Ethanone, 2-[(3,5-dimethoxyphenyl)amino]-1-(4-hydroxyphenyl)-](/img/structure/B14214781.png)


